molecular formula C16H19NO2 B4871747 N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide CAS No. 5535-20-6

N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide

Cat. No.: B4871747
CAS No.: 5535-20-6
M. Wt: 257.33 g/mol
InChI Key: NHHYMNGNIQZZGN-UHFFFAOYSA-N
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Description

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with two carboxamide groups and two phenyl rings, each bearing chloro and trifluoromethyl substituents. The presence of these functional groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then reacted with pyridine-2,5-dicarboxylic acid chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state .

Scientific Research Applications

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to target molecules, influencing various biochemical pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide stands out due to its unique combination of chloro and trifluoromethyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

5535-20-6

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-[4-(butan-2-ylamino)phenoxy]phenol

InChI

InChI=1S/C16H19NO2/c1-3-12(2)17-13-4-8-15(9-5-13)19-16-10-6-14(18)7-11-16/h4-12,17-18H,3H2,1-2H3

InChI Key

NHHYMNGNIQZZGN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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